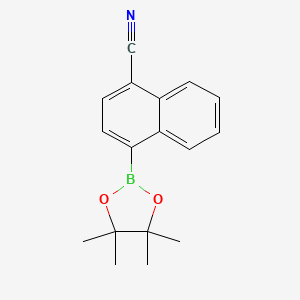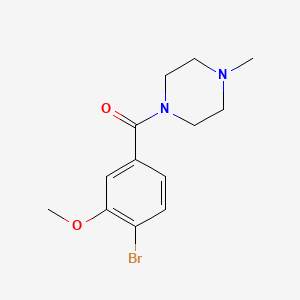
2-碘-5-(三氟甲基)苯甲酰胺
描述
2-Iodo-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5F3INO . It has a molecular weight of 315.03 .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-(trifluoromethyl)benzamide consists of an iodine atom and a trifluoromethyl group attached to a benzamide ring .Physical And Chemical Properties Analysis
2-Iodo-5-(trifluoromethyl)benzamide has a predicted boiling point of 277.1±40.0 °C and a predicted density of 1.924±0.06 g/cm3 . Its pKa is predicted to be 14.77±0.50 .科学研究应用
1. 成像探针开发
已合成2-碘-5-(三氟甲基)苯甲酰胺衍生物,并评估其作为甘氨酸转运蛋白1(GlyT1)的潜在单光子发射计算机断层扫描(SPECT)成像剂,显示出有希望的抑制活性和结合亲和力(Fuchigami et al., 2011)。
2. 结构表征研究
已报道了N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构,包括2-碘-5-(三氟甲基)苯甲酰胺的变体,为分子构型和在材料科学和药物设计中的潜在应用提供了见解(Suchetan et al., 2016)。
3. 黑色素瘤成像和治疗
类似于2-碘-5-(三氟甲基)苯甲酰胺结构的苯甲酰胺衍生物已被探索其在黑色素瘤成像中的潜力。研究表明这些化合物在黑色素瘤细胞中具有高摄取率,暗示了在诊断和治疗中的潜在应用(Eisenhut et al., 2000)。
4. 多巴胺受体成像
与2-碘-5-(三氟甲基)苯甲酰胺相关的碘化苯甲酰胺类似物已被研究作为中枢神经系统D-2多巴胺受体的成像剂。这些化合物表现出高的靶向/非靶向比和特异性,表明在神经成像中的潜力(Kung et al., 1990)。
5. 新型杂环合成
关于基于苯甲酰胺的化合物的研究已导致合成具有显著活性的新型杂环,如抗禽流感病毒性能。这些研究扩展了苯甲酰胺衍生物在药物化学中的实用性(Hebishy et al., 2020)。
6. 探索新型合成途径
已对与2-碘-5-(三氟甲基)苯甲酰胺相关的化合物进行了选择性锂化和随后的亲电取代研究,为合成各种应用中的复杂分子提供了新方法(Dunn et al., 2018)。
未来方向
Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that 2-Iodo-5-(trifluoromethyl)benzamide and similar compounds could have potential applications in the development of new pharmaceuticals .
生化分析
Biochemical Properties
2-Iodo-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s iodine and trifluoromethyl groups contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Iodo-5-(trifluoromethyl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the compound has been shown to inhibit certain kinases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered cellular responses such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 2-Iodo-5-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s iodine atom is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-5-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Iodo-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as organ damage or systemic toxicity, can occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Iodo-5-(trifluoromethyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence pathways related to oxidative stress, energy production, and detoxification. Its interactions with key metabolic enzymes can lead to changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-Iodo-5-(trifluoromethyl)benzamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes.
Subcellular Localization
The subcellular localization of 2-Iodo-5-(trifluoromethyl)benzamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFNHDVEOIOMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
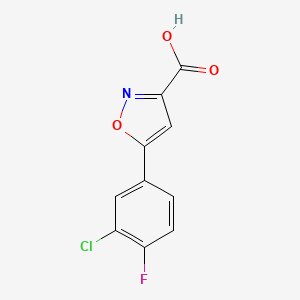
![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)
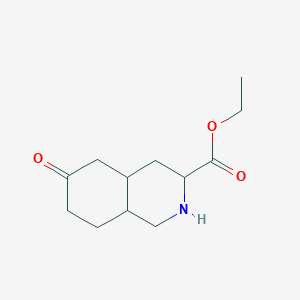

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)
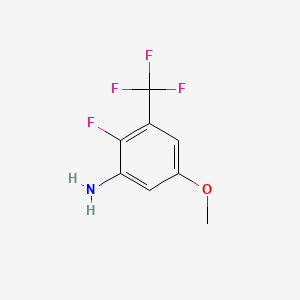
![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)

